molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one

Cat. No. B097958
CAS RN: 17257-98-6
M. Wt: 152.15 g/mol
InChI Key: CLOSZVHPHZLFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPP is a bicyclic structure that contains a pyrazine and pyridazine ring fused together.

Mechanism Of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.

Biochemical And Physiological Effects

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress-induced damage. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to enhance cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is its potential therapeutic applications in various disease states. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one research include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and determining its safety and efficacy in human trials. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one and to develop more efficient synthesis methods.

Synthesis Methods

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one can be synthesized using various methods, including the condensation of 2-aminopyridine with 2-cyanopyrazine in the presence of a suitable catalyst. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-3-(pyridin-2-yl) quinoxaline, which is then cyclized with hydrazine hydrate to produce 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one.

Scientific Research Applications

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has shown potential in various scientific research applications, including its use as an antipsychotic, anticonvulsant, and anti-inflammatory agent. Studies have also shown that 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one exhibits potent antioxidant activity and can protect against oxidative stress-induced damage. Additionally, 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

17257-98-6

Product Name

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one

InChI

InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11)

InChI Key

CLOSZVHPHZLFTH-UHFFFAOYSA-N

Isomeric SMILES

C1CN=C2C(=CNNC2=O)N1

SMILES

C1CNC2=C(N1)C=NNC2=O

Canonical SMILES

C1CN=C2C(=CNNC2=O)N1

Origin of Product

United States

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